S-tert-butyl butanethioate
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Overview
Description
S-tert-butyl butanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-tert-butyl butanethioate typically involves the reaction of butanoyl chloride with tert-butyl thiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester. The general reaction scheme is as follows:
Butanoyl chloride+tert-butyl thiol→S-tert-butyl butanethioate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to improve the synthesis of various tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
S-tert-butyl butanethioate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioester under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides, esters, and other derivatives.
Scientific Research Applications
S-tert-butyl butanethioate has several applications in scientific research:
Biology: Studied for its potential role in biochemical pathways involving thioesters.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-tert-butyl butanethioate involves its reactivity as a thioester. The sulfur atom in the thioester group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: An ester with similar tert-butyl group but with an oxygen atom instead of sulfur.
Butyl butanoate: An ester with a butyl group instead of tert-butyl.
tert-Butyl butanoate: An ester with both tert-butyl and butanoate groups but with an oxygen atom.
Uniqueness
S-tert-butyl butanethioate is unique due to the presence of the sulfur atom in the thioester group, which imparts distinct chemical properties compared to oxygen-containing esters. This uniqueness makes it valuable in specific synthetic applications where sulfur reactivity is desired.
Properties
CAS No. |
6330-43-4 |
---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
S-tert-butyl butanethioate |
InChI |
InChI=1S/C8H16OS/c1-5-6-7(9)10-8(2,3)4/h5-6H2,1-4H3 |
InChI Key |
BVMZYBZGPGIIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SC(C)(C)C |
Origin of Product |
United States |
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